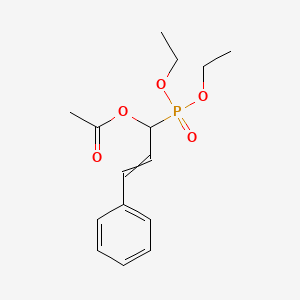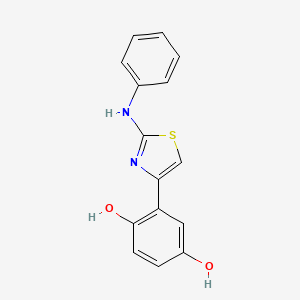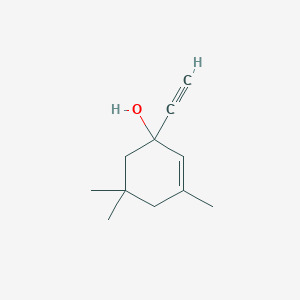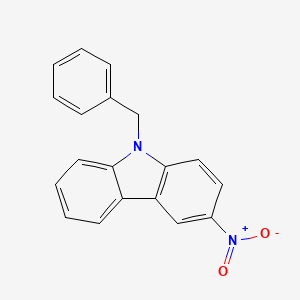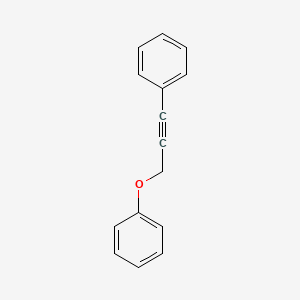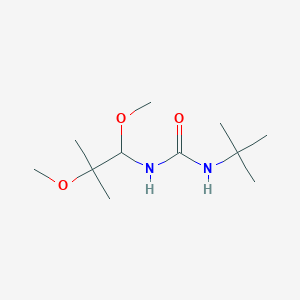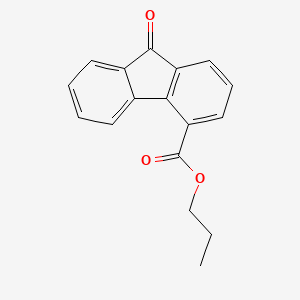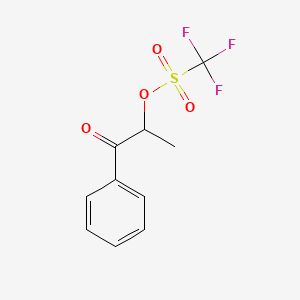
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a 1-oxo-1-phenylpropan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1-oxo-1-phenylpropan-2-yl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the triflic acid by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Oxidation: The phenyl group can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Nucleophilic Substitution: Substituted phenylpropan-2-yl derivatives.
Reduction: 1-phenylpropan-2-yl alcohol.
Oxidation: Phenylacetic acid derivatives.
Aplicaciones Científicas De Investigación
1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate primarily involves its reactivity as an electrophile. The triflate group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions .
Comparación Con Compuestos Similares
Trifluoromethanesulfonic anhydride: Shares the triflate group but differs in its overall structure and reactivity.
Trifluoromethylated Compounds: Compounds like trifluoromethyltrimethylsilane and trifluoroiodomethane share the trifluoromethyl group but differ in their specific applications and reactivity.
Uniqueness: 1-Oxo-1-phenylpropan-2-yl trifluoromethanesulfonate is unique due to the combination of the triflate group and the 1-oxo-1-phenylpropan-2-yl moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
91190-30-6 |
|---|---|
Fórmula molecular |
C10H9F3O4S |
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
(1-oxo-1-phenylpropan-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-7(17-18(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
RAPUBLCUPBLTSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


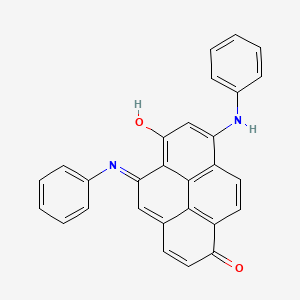
![3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B14361227.png)
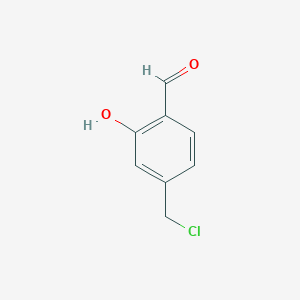
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
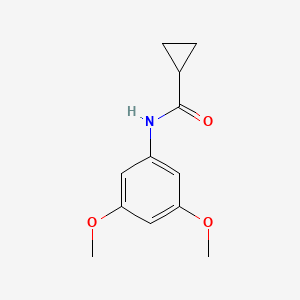
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
